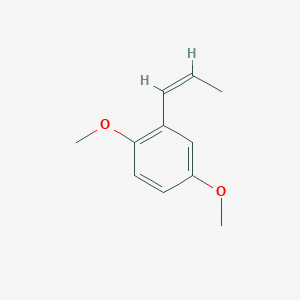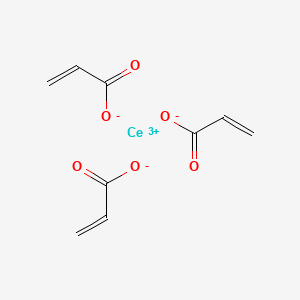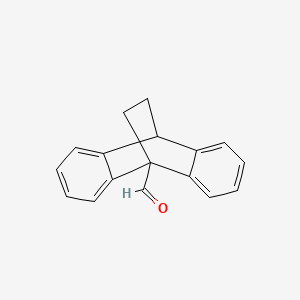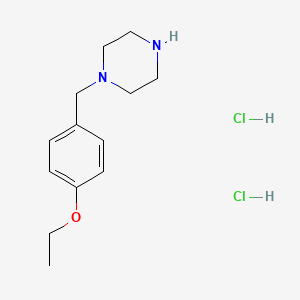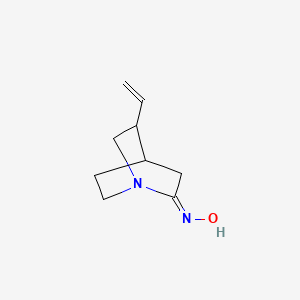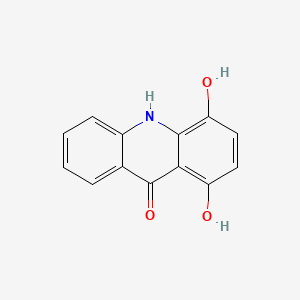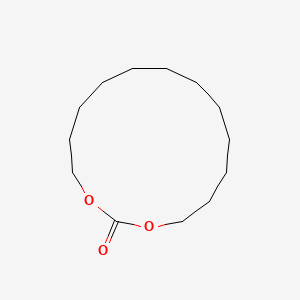
1,3-Dioxacyclopentadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxacyclopentadecan-2-one is a cyclic organic compound with the molecular formula C13H24O3. It is also known by its CAS number 83742-07-8. This compound is part of the larger family of cyclic carbonates, which are known for their unique ring structures and versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclopentadecan-2-one can be synthesized through various methods. One common approach involves the photo-aerobic selenium-π-acid multicatalysis of homoallylic carbonic acid esters. This method uses a pyrylium dye and a diselane as catalysts, with ambient air serving as the oxidant and visible light as the energy source . Another method involves the dichlorocarbenation of 2-substituted dioxepins using chloroform, alkali, and catamine AB .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the available resources.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxacyclopentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxacyclopentadecan-2-one has a wide range of applications in scientific research. It is used in the synthesis of various cyclic carbonates, which are important in material sciences, natural product research, and synthetic methodology . Additionally, this compound is utilized in the development of biologically active molecules with herbicidal, cytotoxic, anticoagulant, and antiaggregation properties . Its unique structure makes it valuable in the creation of new pesticides, drugs that prevent blood clotting, and inhibitors of tumor cell development.
Wirkmechanismus
The mechanism of action of 1,3-Dioxacyclopentadecan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. For example, its oxidation and reduction reactions can modify the activity of enzymes and other proteins, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxacyclopentadecan-2-one is similar to other cyclic carbonates, such as 1,3-dioxan-2-one and 1,3-dioxolane. These compounds share similar ring structures and chemical properties but differ in their specific applications and reactivity . For instance, 1,3-dioxan-2-one is commonly used in the synthesis of polycarbonates, while 1,3-dioxolane is utilized as a polymer electrolyte in lithium-metal batteries .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable in the synthesis of biologically active molecules, materials science, and synthetic methodology. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Eigenschaften
CAS-Nummer |
83742-07-8 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1,3-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C13H24O3/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-13/h1-12H2 |
InChI-Schlüssel |
WTRBJJXKZUJRBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCOC(=O)OCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


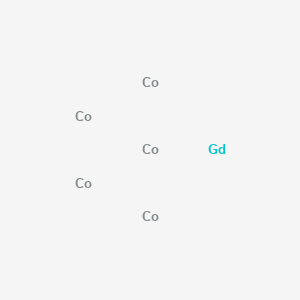
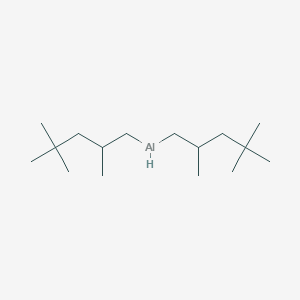
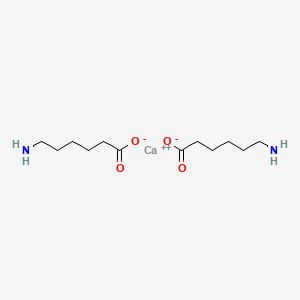
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
